One of the key strengths of MorDalphos Pd G3 is its versatility. Studies have shown its effectiveness in numerous coupling reactions, including:
This extensive list highlights MorDalphos' ability to form new carbon-carbon bonds between various organic fragments, a crucial step in constructing complex molecules.
[1] MorDalphos Pd G3: The Ultimate Catalyst for Coupling Reactions PDF:
MorDalphos, also known as N-[2-(Di-1-adamantylphosphino)phenyl]morpholine, is a P,N-based ligand used in organic synthesis []. It was developed by the Stradiotto group and plays a significant role in various cross-coupling reactions, particularly in palladium-catalyzed processes [].
The key feature of MorDalphos' structure is the combination of a bulky adamantyl group (tricyclic cage structure) and a morpholine ring (five-membered heterocycle with a nitrogen atom) attached to a central aromatic unit containing a phosphine group []. This structure offers several advantages:
MorDalphos is primarily used as a ligand in palladium-catalyzed cross-coupling reactions. Here are some notable examples:
Pd(0) + 2 MorDalphos + 2 ArCl + 2 NH3 -> Pd(II) + 2 MorDalphos + 2 ArNH2 + 2 HCl (1)
MorDalphos enables the reaction of internal alkynes with dialkylamines to form E-configured enamines (alkenes with an amine group) in a gold-catalyzed process [].
MorDalphos allows for the selective arylation of ketones at the alpha position using various aryl halides (chlorides, bromides, iodides) under palladium catalysis [].
MorDalphos functions as a ligand in a catalyst complex. It binds to the metal center (often palladium) through the phosphine group. The steric and electronic properties of MorDalphos influence the reactivity of the catalyst complex by: